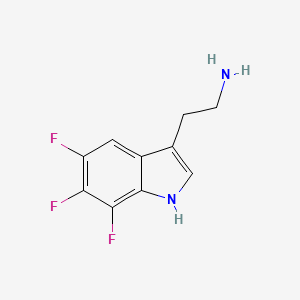

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine

Description

2-(5,6,7-Trifluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated derivative of the tryptamine scaffold, characterized by three fluorine atoms at positions 5, 6, and 7 of the indole ring and an ethylamine side chain at position 2. Fluorination at multiple positions on the indole ring is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets such as monoamine oxidases (MAOs) and serotonin receptors . The trifluoro substitution pattern likely confers unique electronic and steric properties, distinguishing it from mono- or di-fluorinated analogs.

Properties

IUPAC Name |

2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-7-3-6-5(1-2-14)4-15-10(6)9(13)8(7)12/h3-4,15H,1-2,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQWCGCDFNERKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=C(C(=C1F)F)F)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467457-23-4 | |

| Record name | 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Amination: The ethylamine side chain can be introduced through nucleophilic substitution reactions using ethylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development :

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine serves as a critical scaffold in the design of pharmaceuticals targeting various receptors and enzymes. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.

Anticancer Research :

Recent studies have highlighted its efficacy against castration-resistant prostate cancer (CRPC). The compound has been shown to selectively reduce the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines by targeting the androgen receptor's Binding Function-3 (BF3) site . In animal models, an orally bioavailable prodrug derived from this compound effectively reduced prostate-specific antigen (PSA) production and tumor volume without toxicity .

Biological Studies

Cell Signaling Pathways :

Research indicates that this compound can influence various cell signaling pathways. Its interactions with receptors can provide insights into biological processes such as apoptosis and cellular proliferation.

Antimicrobial Activity :

The compound has demonstrated potential antimicrobial properties. Studies have indicated that indole derivatives exhibit significant activity against resistant strains of bacteria and fungi, suggesting that this compound could be explored for its efficacy in treating infections caused by resistant pathogens .

Chemical Biology

Probing Biological Systems :

As a tool compound in chemical biology, this indole derivative facilitates the study of biological systems by helping researchers understand the role of indole derivatives in various biochemical pathways. It can be used to elucidate mechanisms of action for other compounds within similar frameworks.

Industrial Applications

Synthesis of Advanced Materials :

In industrial chemistry, this compound serves as a building block for synthesizing more complex chemical entities. Its unique properties make it suitable for developing advanced materials used in electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine with structurally related indole-ethylamine derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.

Substituent Effects on Pharmacological Activity

- Fluorine vs. Chlorine : The 5-chloro-7-fluoro analog (CAS 1780733-47-2) demonstrates synergistic halogen effects, where Cl enhances electron withdrawal and F improves bioavailability. This compound has shown preliminary activity as a dual MAO-B inhibitor and NRF2 inducer in Parkinson’s disease models .

- Fluorine’s electronegativity and small atomic radius reduce metabolic oxidation of the indole ring, extending half-life .

Structural Modifications and Receptor Selectivity

- N1 Methylation: The 1-methyl group in 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine (CAS 910381-19-0) reduces binding to serotonin 5-HT₂A receptors while retaining affinity for 5-HT₁A, suggesting a strategy for minimizing hallucinogenic side effects .

- Ethylamine Side Chain: All analogs retain the ethylamine moiety critical for interactions with monoamine transporters. Modifications here (e.g., thioether linkages in 865546-52-7) alter pharmacokinetics but are less common .

Biological Activity

2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of trifluoro substituents that significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways.

| Property | Value |

|---|---|

| Chemical Formula | C10H9F3N2 |

| Molecular Weight | 214.19 g/mol |

| IUPAC Name | 2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine |

| PubChem CID | 58171320 |

| Appearance | White to off-white powder |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focused on its effects against prostate cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis. The mechanism involves targeting specific proteins associated with cell cycle regulation and apoptosis pathways.

-

Cell Lines Tested :

- LNCaP (androgen-sensitive)

- DU145 (androgen-independent)

- Findings :

The mechanism through which this compound exerts its biological effects includes:

- Inhibition of Androgen Receptor (AR) : It acts as a selective antagonist of the AR, which is crucial in the progression of prostate cancer.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways involved in cell death .

Study on Prostate Cancer

In a notable study, researchers evaluated the efficacy of this compound as a treatment for castration-resistant prostate cancer (CRPC). The findings highlighted:

- Oral Bioavailability : The compound was developed into a prodrug form that maintained high bioavailability and reduced PSA levels in animal models.

- Tumor Volume Reduction : Significant reductions in tumor volume were observed without toxicity .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (Prostate Cancer) | 1.34 |

| 2-(4-fluoroindole) ethanamine | Moderate Anticancer | 3.50 |

| 2-(5-chloroindole) ethanamine | Low Anticancer | 10.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.